Convallagenin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Convallagenin A is a natural compound that is found in Convallaria majalis, commonly known as lily of the valley. It is a cardiotonic steroid that has been extensively studied for its potential use in the treatment of heart failure. Convallagenin A has been found to have a positive inotropic effect on the heart, which means that it increases the force of contractions of the heart muscle.
Scientific Research Applications
Structural Analysis
Convallagenin-A, identified in the flowers of Convallaria keisukei, is a new 25L, 1, 3, 5-trihydroxyspirostane. Its structure was elucidated as 25L, 5β-spirostan-1β, 3β, 5β-triol, based on the conversion to l1, 4-tigogenone and the formation of specific carbonates and orthoesters, indicating β-configuration of hydroxyl groups (Kimura, Tohma, & Yoshizawa, 1967).
Application in Biological Studies
Concanavalin A (Con A), closely related to convallagenin A, is used extensively in biological studies of eukaryotic cells. It has several applications, such as studying cell surfaces, cell division, and the binding to specific saccharide-containing receptors on the cell surface. These activities include agglutination, glucose transport enhancement, and induction of mitogenesis in lymphocytes (Reeke et al., 1974).
Molecular and Cellular Mechanisms
Concanavalin A produces a matrix-degradative phenotype in human fibroblasts, influencing matrix metalloproteinases (MMPs) and the tissue inhibitor of matrix metalloproteinases (TIMP). This is significant for understanding the regulation of MMPs and TIMP in the induction of a resorptive cell phenotype (Overall & Sodek, 1990).
Potential for Glycoprotein Enrichment
Concanavalin A, when coated on magnetic nanoprobes, has been shown to selectively capture glycoproteins from human body fluids, indicating its potential in glycoproteomics. This method offers an efficient approach for glycoprotein enrichment and could be beneficial for large-scale glycoproteomic research in biological samples (Ferreira et al., 2011).
properties
CAS RN |
17149-95-0 |
---|---|
Product Name |
Convallagenin A |
Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,18-triol |
InChI |
InChI=1S/C27H44O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-6-9-26(30)13-17(28)11-22(29)25(26,4)19(18)7-8-24(20,23)3/h15-23,28-30H,5-14H2,1-4H3/t15-,16-,17-,18+,19-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
ZUAUXYWVXMTADI-ZRUUGFNHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H](C6)O)O)C)O)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6)O)O)C)O)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6)O)O)C)O)C)C)OC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.